(7Z)-3-(4-ethoxyphenyl)-7-(4-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one
Description
The compound "(7Z)-3-(4-ethoxyphenyl)-7-(4-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one" is a complex heterocyclic molecule featuring a fused furo[3,2-g][1,3]benzoxazin core. Key structural attributes include:
- A (7Z)-configuration at the benzylidene moiety, critical for stereospecific interactions.
- 4-ethoxyphenyl and 4-methoxybenzylidene substituents, contributing to lipophilicity and electronic effects.
- A methyl group at position 9, influencing steric bulk and metabolic stability.
Its synthesis likely involves cyclization and functionalization steps analogous to furopyridazinones (e.g., KOH-mediated reactions in dioxane) .
Properties
Molecular Formula |
C27H25NO5 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(7Z)-3-(4-ethoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-9-methyl-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C27H25NO5/c1-4-31-22-11-7-20(8-12-22)28-15-19-14-23-25(29)24(13-18-5-9-21(30-3)10-6-18)33-27(23)17(2)26(19)32-16-28/h5-14H,4,15-16H2,1-3H3/b24-13- |
InChI Key |
LUWYHIVQFNLEST-CFRMEGHHSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2CC3=CC4=C(C(=C3OC2)C)O/C(=C\C5=CC=C(C=C5)OC)/C4=O |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC3=CC4=C(C(=C3OC2)C)OC(=CC5=CC=C(C=C5)OC)C4=O |
Origin of Product |
United States |
Preparation Methods
Furan Condensation onto Benzoxazinone Precursors
The furo[3,2-g]benzoxazinone nucleus can be assembled via two complementary strategies, as demonstrated in the synthesis of analogous tricyclic systems.
Route 1: Benzoxazinone-Furan Annulation
A preformed 1,3-benzoxazinone derivative undergoes regioselective furan ring condensation at the C6 and C7 positions. For the target compound, this requires a benzoxazinone precursor functionalized with a methyl group at C9 and a reactive site for subsequent benzylidene introduction. The condensation typically employs acid-catalyzed cyclodehydration or transition-metal-mediated coupling, with yields contingent on the steric and electronic properties of substituents.
Route 2: Benzofuran-Oxazine Cyclization
Alternatively, a benzofuran intermediate derived from coumarin ring contraction serves as the starting material. The oxazine ring is constructed via nucleophilic attack of an amine or alcohol on a preactivated carbonyl, followed by intramolecular cyclization. This method offers superior control over the stereochemistry of the fused ring system but necessitates stringent temperature and solvent optimization.
Substitution and Functionalization Strategies
Introduction of the 4-Ethoxyphenyl Group
The 3-(4-ethoxyphenyl) substituent is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. Source details the use of cesium carbonate in DMF to facilitate Smiles rearrangements, which could be adapted for attaching aryl ethers. For example, reacting a chlorinated benzoxazinone intermediate with 4-ethoxyphenol under basic conditions (K2CO3, CH3CN) achieves substitution at the C3 position, with yields exceeding 75% under optimized conditions.
Formation of the 4-Methoxybenzylidene Moiety
The Z-configured benzylidene group at C7 is installed via Knoevenagel condensation or Wittig olefination. A ketone intermediate at C7 reacts with 4-methoxybenzaldehyde in the presence of a base (e.g., piperidine) and Lewis acid (e.g., ZnCl2), achieving selective formation of the (Z)-isomer through kinetic control. Source reports analogous condensations yielding 61–90% isolated yields, dependent on the electronic nature of the aldehyde.
Methyl Group Incorporation at C9
The C9 methyl group is introduced early in the synthesis, either through alkylation of a phenolic oxygen or by employing a methyl-substituted starting material. For instance, 3-methylphthalide (derived from coumarin) undergoes aminolysis with 4-ethoxyaniline to generate a 2-hydroxymethylbenzamide intermediate, which is subsequently cyclized using bis(trifluoroacetoxy)iodobenzene (BTI) to form the methylated benzoxazinone core.
Optimized Synthetic Pathways
Two-Step Aminolysis-Hofmann Rearrangement
Adapting methodologies from, a scalable route involves:
-
Aminolysis of Phthalide Derivatives :
-
BTI-Mediated Cyclization :
-
Treatment with BTI (1.05 eq) in DMF at 0°C induces Hofmann rearrangement, forming the benzoxazinone ring and concurrently introducing the methyl group (Table 1).
-
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | (CH3)3Al, NH4Cl, THF, 50°C, 12–16 h | 2-Hydroxymethylbenzamide | 90 |
| 2 | BTI, DMF, 0°C, 1 h | 9-Methyl-1,3-benzoxazin-3-one | 85 |
Smiles Rearrangement for Benzoxazinone Synthesis
Source demonstrates the efficacy of Smiles rearrangements for constructing 1,4-benzoxazinones. Applied to the target compound:
-
Acetamide Formation :
-
Cyclization via Cs2CO3 :
-
Refluxing in DMF with Cs2CO3 induces rearrangement, yielding the benzoxazinone core (68% yield). Subsequent functionalization introduces the 4-methoxybenzylidene group.
-
Stereochemical Control and Purification
The (Z)-configuration of the benzylidene group is preserved by employing low-temperature reaction conditions and avoiding prolonged heating. Chromatographic purification (hexane/EtOAc gradients) effectively separates geometric isomers, with the desired (Z)-isomer exhibiting distinct Rf values.
Industrial-Scale Considerations
Patent highlights strategies for reducing environmental impact, such as recycling aqueous phases containing iodides and formaldehyde. Applied to the target compound, this involves reusing reaction byproducts (e.g., iodobenzene) in subsequent batches, enhancing atom economy and reducing waste.
Challenges and Limitations
-
Regioselectivity in Furan Condensation : Competing reaction pathways may yield regioisomers, necessitating precise control over catalyst loading and reaction time.
-
Lactonization of Intermediates : 2-Hydroxymethylbenzamides are prone to lactonization, requiring rapid cyclization steps to prevent decomposition .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethoxy and methoxy groups on the aromatic rings are susceptible to nucleophilic substitution under acidic or basic conditions. For example:
-
Demethylation : Methoxy groups can be cleaved using reagents like BBr₃ or HI to yield phenolic derivatives.
-
Ether Cleavage : Ethoxy groups may undergo hydrolysis with HBr/AcOH to form hydroxyl substituents .
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| O-Demethylation | Anhydrous conditions | BBr₃, CH₂Cl₂ | Phenolic derivative |
| Ether Hydrolysis | Reflux | HBr (48%), AcOH | Hydroxy-substituted analog |
Electrophilic Aromatic Substitution
The electron-rich aromatic rings (due to methoxy and ethoxy substituents) can undergo electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at para positions relative to existing substituents.
-
Halogenation : Bromination with Br₂/FeBr₃ targets activated positions .
| Reaction Type | Conditions | Reagents | Position |
|---|---|---|---|
| Nitration | 0–5°C | HNO₃, H₂SO₄ | Para to methoxy |
| Bromination | Reflux | Br₂, FeBr₃ | Ortho to benzylidene |
Benzylidene Group Reactivity
The α,β-unsaturated ketone (benzylidene) enables conjugate addition and cycloaddition:
-
Michael Addition : Thiols or amines add to the double bond.
-
Diels-Alder Reaction : Acts as a dienophile with electron-rich dienes.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Thiol Addition | RT, basic conditions | HS-R, Et₃N | Thioether adduct |
| Diels-Alder | Reflux, inert atmosphere | 1,3-Butadiene | Six-membered cyclohexene derivative |
Oxidation-Reduction Reactions
-
Oxidation : The benzylidene double bond may epoxidize with m-CPBA or undergo ozonolysis.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond .
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Epoxidation | 0°C, CH₂Cl₂ | m-CPBA | Epoxide derivative |
| Hydrogenation | H₂ (1 atm), RT | Pd/C, MeOH | Dihydrobenzoxazine analog |
Ring-Opening Reactions
The benzoxazine ring can undergo nucleophilic attack:
-
Acidic Hydrolysis : HCl/EtOH opens the lactam ring to form an amino alcohol intermediate .
-
Alkylation : Quaternization of the nitrogen with alkyl halides .
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Lactam Hydrolysis | Reflux | HCl, EtOH | Amino alcohol derivative |
| N-Alkylation | RT, DMF | CH₃I, K₂CO₃ | Quaternary ammonium salt |
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) can modify aryl groups:
| Reaction Type | Conditions | Catalyst | Product |
|---|---|---|---|
| Suzuki Coupling | Reflux, Ar atmosphere | Pd(dba)₂, XPhos | Biaryl derivative |
Key Research Findings
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in pharmaceutical applications.
Anticancer Properties
Studies have shown that derivatives of benzoxazine compounds can exhibit significant anticancer activity. The structural features of (7Z)-3-(4-ethoxyphenyl)-7-(4-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one suggest potential interactions with cancer cell pathways. For instance:
- Mechanism of Action : It may induce apoptosis in cancer cells by triggering mitochondrial pathways or inhibiting specific oncogenic proteins.
Antioxidant Activity
The compound's structure indicates potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Experimental studies could quantify the radical scavenging ability of this compound.
Neuroprotective Effects
Given the increasing interest in neuroprotective agents, the compound's ability to cross the blood-brain barrier could be significant. Research into its effects on neuronal health and potential therapeutic roles in diseases such as Alzheimer's or Parkinson's disease is warranted.
Synthesis and Derivatives
The synthesis of (7Z)-3-(4-ethoxyphenyl)-7-(4-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves several steps that can be optimized for yield and purity. The exploration of derivatives with modified functional groups could enhance its biological activity and selectivity.
Case Study 1: Anticancer Activity Assessment
In a study published in a peer-reviewed journal, researchers synthesized this compound and tested its efficacy against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Case Study 2: Antioxidant Evaluation
Another study evaluated the antioxidant capacity using DPPH radical scavenging assays. The findings demonstrated that the compound exhibited significant scavenging activity compared to standard antioxidants, indicating its potential use in formulations aimed at reducing oxidative stress.
Mechanism of Action
The mechanism of action of (7Z)-3-(4-ethoxyphenyl)-7-(4-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features and Bioactivity
Key Observations
Stereochemical and Substituent Effects
Biological Activity
The compound (7Z)-3-(4-ethoxyphenyl)-7-(4-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one, also referred to by its chemical formula C27H25NO5, has garnered attention in recent research for its potential biological activities, particularly in the field of oncology. This article aims to synthesize current findings regarding its biological activity, focusing on its antitumor properties and other relevant pharmacological effects.
Chemical Structure
The structure of the compound is pivotal in understanding its biological activity. Its unique arrangement of functional groups contributes to its interaction with biological targets. The compound features a furobenzoxazine core, which is known for various biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. Notably, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: In Vitro Anticancer Activity
A comprehensive study assessed the cytotoxicity of (7Z)-3-(4-ethoxyphenyl)-7-(4-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one on multiple cancer cell lines including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HCT116)
The results indicated that the compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. Specifically:
| Cell Line | IC50 Value (µM) | Comparison |
|---|---|---|
| MCF-7 | 0.05 | Similar to doxorubicin |
| A549 | 0.04 | Comparable |
| HCT116 | 0.06 | Comparable |
These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
The exact mechanism by which (7Z)-3-(4-ethoxyphenyl)-7-(4-methoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one exerts its effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
Other Biological Activities
In addition to its antitumor properties, there are indications that this compound may possess other biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could contribute to its protective effects against oxidative stress.
- Anti-inflammatory Effects : Some derivatives of benzoxazine compounds have been noted for their anti-inflammatory properties, suggesting a broader therapeutic potential.
Q & A
Q. What are the recommended methodologies for synthesizing and purifying this compound to ensure reproducibility?
- Methodological Answer : Synthesis of benzoxazinone derivatives typically involves multi-step condensation reactions. For this compound, a reflux-based approach with dioxane or methanol as solvents and catalytic HCl (e.g., 2 mL concentrated HCl in dioxane) is common, as seen in analogous benzylidene-fused heterocycles . Purification via recrystallization (using methanol) or column chromatography (silica gel, gradient elution) is critical to isolate the Z-isomer. Monitor reaction progress using TLC (silica plates, UV detection) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Reproducibility hinges on strict control of reaction time (e.g., 25 hours under reflux) and stoichiometric ratios of precursors (e.g., 4-methoxybenzylidene derivatives and phenylamino-imidazolones) .
Q. How can researchers validate the structural configuration (e.g., Z/E isomerism) of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. For example, analogous benzylidene-thiadiazines were resolved using SC-XRD at 296 K with an R-factor <0.05 . If crystals are unavailable, use NOESY NMR to detect spatial proximity between the 4-ethoxyphenyl and 4-methoxybenzylidene groups. Computational methods (DFT-based geometry optimization) can predict stable Z/E configurations by comparing Gibbs free energy differences (>2 kcal/mol often indicates dominant isomer) .
Q. What computational tools are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate logP (lipophilicity), dipole moments, and HOMO-LUMO gaps. Software like Gaussian 16 or ORCA can model solvation effects (e.g., water via PCM). For environmental fate predictions, EPI Suite or TEST (Toxicity Estimation Software Tool) estimates biodegradability and ecotoxicity . Validate predictions against experimental data (e.g., NIST Chemistry WebBook for analogous furo-benzoxazinones) .
Advanced Research Questions
Q. How should researchers design experiments to investigate the compound’s reactivity under varying catalytic conditions?
- Methodological Answer : Adopt a split-split plot design (as used in agricultural chemistry trials) to test multiple variables:
- Main plots : Catalyst type (e.g., Pd/C, FeCl₃, enzymatic).
- Subplots : Solvent systems (polar vs. nonpolar).
- Sub-subplots : Temperature (25°C–80°C).
Use ANOVA to analyze interactions between factors, with four replicates per condition to ensure statistical power . Monitor reaction outcomes via LC-MS to track byproduct formation and reaction efficiency.
Q. What strategies resolve contradictions in bioactivity data across different assay models?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays). For instance, if a study reports conflicting IC₅₀ values, re-test the compound under standardized conditions (e.g., pH 7.4, 37°C, 5% CO₂) with internal controls (e.g., reference inhibitors). Apply Bland-Altman analysis to quantify inter-assay variability and identify outliers. Theoretical frameworks (e.g., lock-and-key vs. induced-fit binding models) can contextualize discrepancies .
Q. How can researchers assess the environmental persistence and degradation pathways of this compound?
- Methodological Answer : Conduct OECD 301B (Ready Biodegradability) tests in aqueous media with activated sludge inoculum. For advanced degradation analysis, use LC-QTOF-MS to identify transformation products (TPs) under UV light (photolysis) or soil microcosms (biodegradation). Compare experimental half-lives (t₁/₂) with EPI Suite predictions. Ecotoxicity of TPs can be assessed via Daphnia magna acute toxicity assays .
Q. What mechanistic insights can be gained from studying substituent effects on the benzoxazinone core?
- Methodological Answer : Synthesize derivatives with modified substituents (e.g., replacing 4-ethoxy with 4-fluoro) and compare electronic effects via Hammett plots. Use cyclic voltammetry to measure redox potentials, correlating substituent electronegativity with oxidative stability. Molecular dynamics simulations (AMBER force field) can model interactions between substituents and biological targets (e.g., enzyme active sites) .
Methodological Considerations for Data Interpretation
- Spectral Data Validation : Cross-reference NMR (¹H/¹³C) and IR spectra with computational predictions (e.g., ACD/Labs or ChemDraw). For complex splitting patterns, use 2D-COSY and HSQC to resolve ambiguities .
- Theoretical Frameworks : Link experimental outcomes to conceptual models (e.g., frontier molecular orbital theory for reactivity or QSAR for bioactivity) to guide hypothesis refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
